This compound falls under the category of benzoates, specifically as a derivative of nitrobenzoic acid. Its structure features a nitro group () and a formyl group () attached to a benzoate framework, which contributes to its reactivity and utility in various chemical reactions.
The synthesis of methyl 2-formyl-3-nitrobenzoate can be achieved through several methods, primarily involving the nitration of methyl benzoate followed by formylation. Here are some key synthesis pathways:
These methods highlight the importance of controlling reaction conditions to maximize yield and selectivity.
Methyl 2-formyl-3-nitrobenzoate has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Methyl 2-formyl-3-nitrobenzoate participates in various chemical reactions, including:
These reactions demonstrate the versatility of methyl 2-formyl-3-nitrobenzoate in synthetic organic chemistry.
The mechanism of action for methyl 2-formyl-3-nitrobenzoate primarily involves its role as an electrophile in nucleophilic substitution reactions:
This mechanism underscores its utility in synthesizing more complex organic compounds, particularly in pharmaceutical applications.
Methyl 2-formyl-3-nitrobenzoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | Approximately 354 °C |
Melting Point | Not specified; typically >100 °C |
Density | 1.386 g/cm³ |
Solubility | Soluble in organic solvents |
Flash Point | 173 °C |
These properties are essential for handling and application in laboratory settings.
Methyl 2-formyl-3-nitrobenzoate has significant applications in various fields:
Methyl 2-formyl-3-nitrobenzoate has emerged as a pivotal synthetic intermediate in developing Poly(ADP-ribose) polymerase (PARP) inhibitors, a revolutionary class of oncology therapeutics targeting DNA repair mechanisms in cancer cells. Its significance is particularly pronounced in synthesizing Niraparib (marketed as ZEJULA®), an FDA-approved PARP inhibitor demonstrating remarkable efficacy against BRCA-1 and BRCA-2 mutant tumors. The strategic positioning of the electron-deficient nitro group (–NO₂) adjacent to the aldehyde functionality (–CHO) in Methyl 2-formyl-3-nitrobenzoate facilitates sequential chemical transformations essential for constructing the core pharmacophore of these inhibitors. Specifically, the aldehyde group serves as a reactive handle for reductive amination or condensation reactions with piperidine derivatives, while the nitro group can be selectively reduced to an aniline (–NH₂) under controlled conditions. This aniline subsequently undergoes cyclization or coupling reactions to form complex heterocyclic systems characteristic of PARP inhibitors [2] [3] [6].
The compound's chemical reactivity profile enables streamlined synthesis of the intricate 1H-indazole-7-carboxylic acid scaffold central to Niraparib's structure. This synthetic efficiency translates directly to manufacturing advantages, including reduced step counts and improved overall yields compared to alternative routes using different precursors. The commercial validation of this chemistry is evident in the multi-kilogram production scales reported by suppliers specializing in advanced pharmaceutical intermediates, highlighting Methyl 2-formyl-3-nitrobenzoate's critical role in enabling targeted cancer therapies [3] [6] [10].
The synthesis of Methyl 2-formyl-3-nitrobenzoate has undergone substantial methodological evolution, transitioning from inefficient multi-step sequences with harsh reaction conditions to more elegant and atom-economical approaches. Early routes often suffered from poor regioselectivity during nitration or formylation steps, leading to isomeric mixtures that were challenging to separate and resulting in diminished overall yields. These limitations hampered the compound's accessibility for large-scale pharmaceutical applications and stimulated research into improved synthetic strategies [1] [3].
A transformative advancement emerged with the development of catalytic side-chain oxidation and halogenation/formylation methodologies. A particularly efficient contemporary route leverages methyl 3-methyl-2-nitrobenzoate as a readily available starting material. This precursor undergoes radical bromination at the benzylic methyl group using reagents like N-bromosuccinimide (NBS) under photochemical initiation or thermal conditions to yield the corresponding benzyl bromide intermediate. Subsequent hydrolysis of this bromide intermediate proceeds under remarkably mild conditions using aqueous zinc chloride (ZnCl₂) as a Lewis acid catalyst in the presence of phase-transfer catalysts such as benzyltriethylammonium chloride. This catalytic system efficiently promotes the Sommelet reaction—converting the benzyl halide directly to the aldehyde functionality without over-oxidation to carboxylic acids—a common side reaction in traditional approaches. This method delivers Methyl 2-formyl-3-nitrobenzoate in significantly enhanced yields (typically >75-85%) and with excellent purity (>98%), as confirmed by HPLC analysis. The process benefits from readily available catalysts, reduced generation of inorganic salt waste compared to stoichiometric oxidations, and compatibility with standard organic solvents like dichloromethane or 1,2-dichloroethane [2].
Table 2: Key Suppliers and Specifications of Methyl 2-Formyl-3-Nitrobenzoate (Representative Data)
Supplier | Purity Specification | Packaging Options | Primary Applications Highlighted | Source |
---|---|---|---|---|
Capot Chemical Co., Ltd. | ≥98.0% (HPLC) | 1g, 1kg, 100kg | Pharmaceutical Intermediates | [6] |
Fluorochem Ltd. | 98% | 100mg, 250mg, 1g | Research Chemicals | [4] |
Hangzhou ICH Biofarm Co., Ltd | ≥99.0% | 1kg, 5kg, 10kg | PARP Inhibitor Synthesis | [6] |
Henan Fengda Chemical Co., Ltd | 99% | 1KG, 25kg, 200kg, 1501kg | Industrial Scale Intermediates | [6] |
BLD Pharmatech | Not specified | Various sizes (Cold-chain) | Research Use | [7] [8] |
Specialty Manufacturer (NBInno) | ≥99.0% (HPLC) | 25kg HDPE drums, up to 500kg | Antibiotics, Agrochemicals, Dyes | [10] |
Further refinements focus on process intensification and waste minimization. Continuous flow technology is increasingly explored for hazardous steps like bromination or high-temperature hydrolyses, offering superior heat transfer, precise residence time control, and enhanced safety profiles compared to traditional batch reactors. These innovations align with green chemistry principles by reducing solvent consumption, improving energy efficiency, and minimizing the ecological footprint of the synthesis. The commercial availability of Methyl 2-formyl-3-nitrobenzoate from numerous global suppliers in quantities ranging from milligrams to metric tons, often with stringent quality control specifications (e.g., ≤0.5% moisture by Karl Fischer, <10 ppm heavy metals by ICP-MS), underscores the robustness of these modern synthetic approaches and the compound's established importance within the fine chemicals supply chain [2] [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: